

5-Hydroxy Rosiglitazone-d4: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Hydroxy Rosiglitazone-d4-1

Cat. No.: B12371907

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Hydroxy Rosiglitazone-d4, a deuterium-labeled metabolite of the antidiabetic drug Rosiglitazone. This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds as internal standards in quantitative bioanalytical assays. This guide covers the chemical properties, metabolic pathways, and detailed experimental protocols for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS). Furthermore, it includes visual representations of relevant biological and experimental workflows to facilitate a deeper understanding.

Introduction

5-Hydroxy Rosiglitazone-d4 is the deuterated form of 5-Hydroxy Rosiglitazone, a primary active metabolite of Rosiglitazone. Rosiglitazone is a member of the thiazolidinedione class of drugs, which functions as an insulin sensitizer by acting as a selective agonist for the peroxisome proliferator-activated receptor-gamma (PPAR γ).^{[1][2]} Activation of PPAR γ regulates the transcription of genes involved in glucose and lipid metabolism, ultimately leading to improved glycemic control in patients with type 2 diabetes.^{[3][4][5]}

The metabolism of Rosiglitazone is extensive, primarily occurring in the liver via N-demethylation and hydroxylation, reactions catalyzed by cytochrome P450 enzymes,

predominantly CYP2C8 and to a lesser extent, CYP2C9.[1][3][4] 5-Hydroxy Rosiglitazone is one of the major metabolites formed through this process.

In pharmacokinetic and metabolic studies, the use of stable isotope-labeled internal standards is crucial for achieving accurate and precise quantification of analytes in complex biological matrices. 5-Hydroxy Rosiglitazone-d4 serves this purpose, offering a reliable tool for researchers due to its chemical and physical similarities to the endogenous metabolite, while its mass difference allows for clear differentiation in mass spectrometric analyses.[6][7]

Chemical and Physical Properties

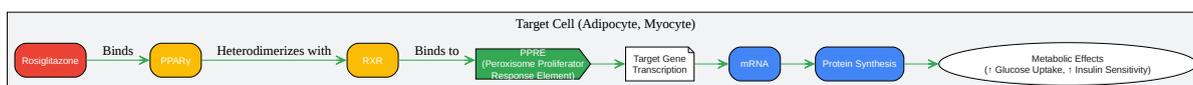
The key chemical and physical properties of 5-Hydroxy Rosiglitazone-d4 are summarized in the table below. This data is essential for method development and instrument setup in analytical laboratories.

Property	Value	Source
Chemical Name	5-(4-(2-((5-hydroxypyridin-2-yl)(methyl)amino)ethoxy-1,1,2,2-d4)benzyl)thiazolidine-2,4-dione	[8]
Molecular Formula	C ₁₈ H ₁₅ D ₄ N ₃ O ₄ S	[8][9][10]
Molecular Weight	377.45 g/mol	[8][9][10]
CAS Number	1794759-89-9	[8][10][11]
Appearance	Pale Yellow Solid	[9]
Solubility	Soluble in DMSO and Methanol	[9]
Storage Temperature	-20°C	[9]

Signaling and Metabolic Pathways

Rosiglitazone Mechanism of Action: PPAR γ Signaling Pathway

Rosiglitazone exerts its therapeutic effects by activating the PPAR γ signaling pathway. The diagram below illustrates the key steps in this pathway, from receptor binding to the regulation of gene expression.

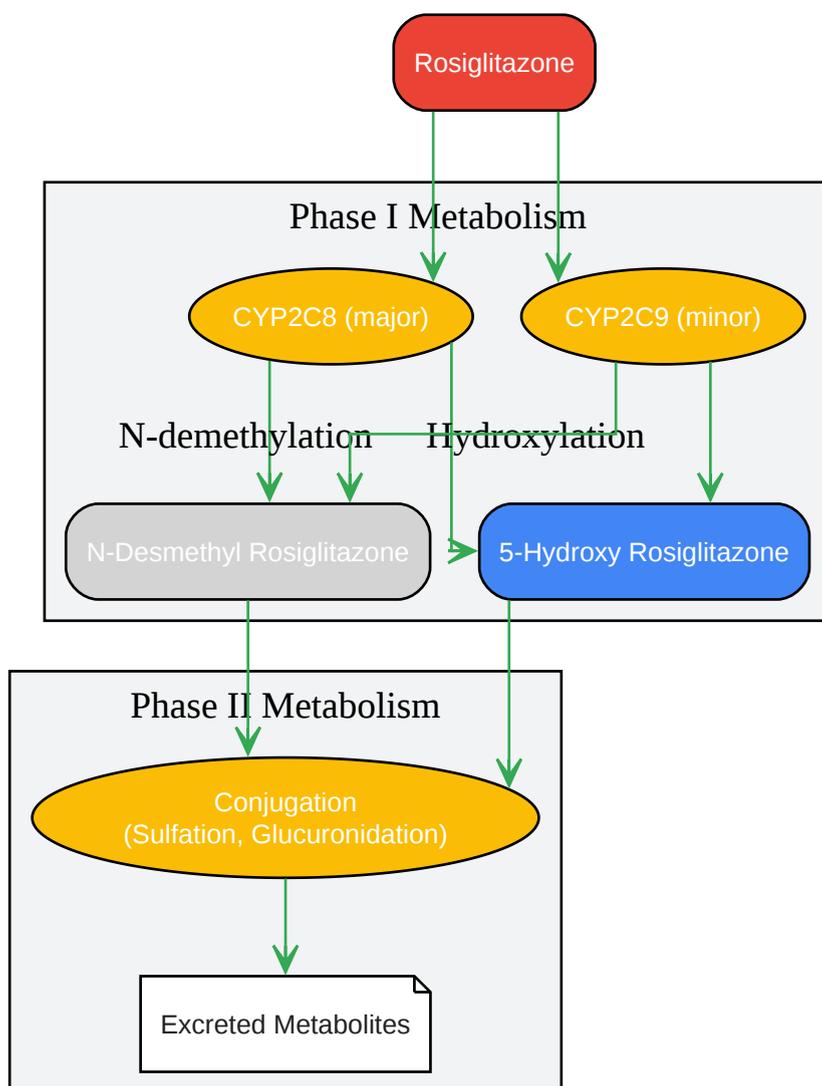


[Click to download full resolution via product page](#)

Rosiglitazone's PPAR γ signaling pathway.

Metabolic Pathway of Rosiglitazone

The biotransformation of Rosiglitazone in the liver is a critical aspect of its pharmacology. The following diagram outlines the primary metabolic pathways, including the formation of 5-Hydroxy Rosiglitazone.



[Click to download full resolution via product page](#)

Metabolic pathway of Rosiglitazone.

Experimental Protocols

The following section details a typical experimental protocol for the quantification of 5-Hydroxy Rosiglitazone in human plasma using 5-Hydroxy Rosiglitazone-d4 as an internal standard. This method is adapted from established procedures for Rosiglitazone and its metabolites.[12]

Materials and Reagents

- 5-Hydroxy Rosiglitazone (analytical standard)

- 5-Hydroxy Rosiglitazone-d4 (internal standard)
- Acetonitrile (HPLC grade)
- Formic acid (LC-MS grade)
- Water (deionized, 18 M Ω ·cm)
- Human plasma (blank)

Sample Preparation

- Spiking of Internal Standard: To 100 μ L of human plasma, add 10 μ L of 5-Hydroxy Rosiglitazone-d4 working solution (e.g., 100 ng/mL in acetonitrile) and vortex briefly.
- Protein Precipitation: Add 300 μ L of acetonitrile to the plasma sample.
- Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 14,000 rpm for 10 minutes at 4°C.
- Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
- Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitution: Reconstitute the residue in 100 μ L of the mobile phase.
- Injection: Inject a 10 μ L aliquot into the LC-MS/MS system.

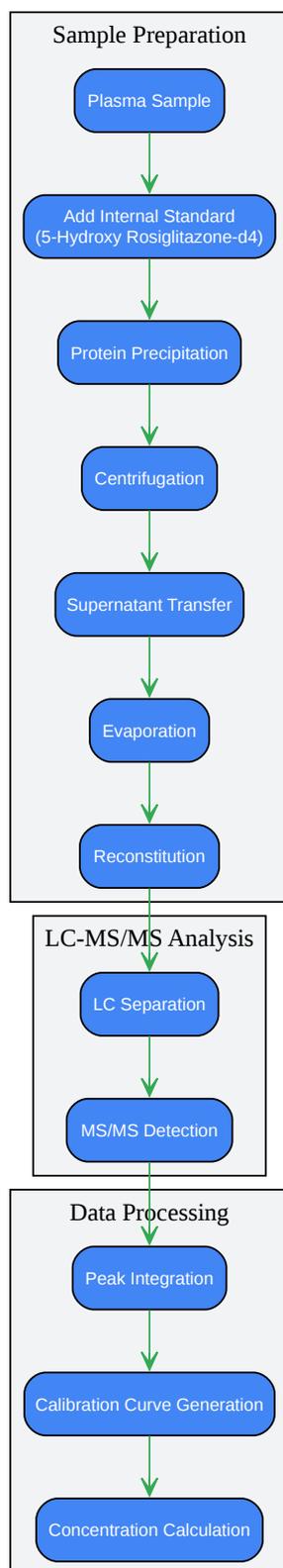
LC-MS/MS Conditions

The following table summarizes the recommended starting conditions for the LC-MS/MS analysis. Method optimization may be required based on the specific instrumentation used.

Parameter	Condition
LC System	Agilent 1200 Series or equivalent
Column	C18 column (e.g., 2.1 x 50 mm, 3.5 µm)
Mobile Phase A	0.1% Formic acid in water
Mobile Phase B	0.1% Formic acid in acetonitrile
Gradient	10% B to 90% B over 5 minutes
Flow Rate	0.3 mL/min
Column Temperature	40°C
MS System	Triple quadrupole mass spectrometer
Ionization Mode	Electrospray Ionization (ESI), Positive
MRM Transition (5-Hydroxy Rosiglitazone)	m/z 374.1 → 151.1
MRM Transition (5-Hydroxy Rosiglitazone-d4)	m/z 378.1 → 155.1 (inferred)
Collision Energy	Optimized for each transition

Experimental Workflow

The diagram below provides a visual representation of the experimental workflow for a typical bioanalytical assay using an internal standard.



[Click to download full resolution via product page](#)

Bioanalytical workflow with an internal standard.

Data Presentation

The following table provides an example of how quantitative data for 5-Hydroxy Rosiglitazone and its deuterated internal standard can be presented. The mass-to-charge ratios are based on published data for the non-deuterated compound and inferred for the deuterated analog.[12]

Analyte	Parent Ion (m/z)	Product Ion (m/z)
5-Hydroxy Rosiglitazone	374.1	151.1
5-Hydroxy Rosiglitazone-d4	378.1	155.1

Conclusion

5-Hydroxy Rosiglitazone-d4 is an indispensable tool for the accurate and reliable quantification of the major metabolite of Rosiglitazone in biological matrices. This technical guide has provided a comprehensive overview of its properties, the relevant biological pathways, and a detailed experimental protocol for its use as an internal standard in LC-MS/MS applications. The provided diagrams and data tables serve as a valuable resource for researchers and scientists in the field of drug metabolism and pharmacokinetics. The methodologies and information presented herein should enable the development and validation of robust bioanalytical assays for preclinical and clinical studies involving Rosiglitazone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ClinPGx [clinpgx.org]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Characterization of the cytochrome P450 enzymes involved in the in vitro metabolism of rosiglitazone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [medchemexpress.com](https://www.medchemexpress.com) [[medchemexpress.com](https://www.medchemexpress.com)]
- 6. Pharmacokinetics and pharmacodynamics of rosiglitazone in relation to CYP2C8 genotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [veeprho.com](https://www.veeprho.com) [[veeprho.com](https://www.veeprho.com)]
- 8. Pharmacokinetics of rosiglitazone in patients with varying degrees of renal insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. 5-Hydroxy rosiglitazone-d4 sulphate potassium salt | Axios Research [[axios-research.com](https://www.axios-research.com)]
- 11. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- 12. Simultaneous quantification of rosiglitazone and its two major metabolites, N-desmethyl and p-hydroxy rosiglitazone in human plasma by liquid chromatography/tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [5-Hydroxy Rosiglitazone-d4: An In-Depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12371907#what-is-5-hydroxy-rosiglitazone-d4>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com